![molecular formula C25H38N2O3 B4990276 N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide, also known as JNJ-67953964, is a novel compound that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as benzamides and has been shown to have potent activity against a range of targets in the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide is not fully understood, but it is thought to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. By doing so, it may help to restore normal brain function in individuals with neurological disorders.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it has been shown to increase dopamine release in the brain, as well as to enhance the activity of certain dopamine receptors. It has also been shown to increase the levels of certain neurotrophic factors, which may help to promote the survival and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide is its potency and selectivity for certain targets in the central nervous system. This makes it a valuable tool for studying the role of these targets in various neurological disorders. However, one limitation of N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide. For example, further studies could be conducted to investigate its potential therapeutic uses in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, studies could be conducted to investigate its potential as a tool for studying the role of dopamine and serotonin receptors in the brain, as well as its potential to promote the survival and growth of neurons in the brain. Finally, further studies could be conducted to investigate the potential side effects and safety profile of N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide in humans.
Synthesemethoden
The synthesis of N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide involves a number of steps, including the reaction of 5-methoxy-2-nitrobenzoic acid with cycloheptylmagnesium bromide, followed by reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 1-cyclopentyl-4-piperidinol to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide has been extensively studied in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these studies, it has been shown to have potent activity against a range of targets in the central nervous system, including dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O3/c1-29-22-12-13-24(23(18-22)25(28)26-19-8-4-2-3-5-9-19)30-21-14-16-27(17-15-21)20-10-6-7-11-20/h12-13,18-21H,2-11,14-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBUWKURXSUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.